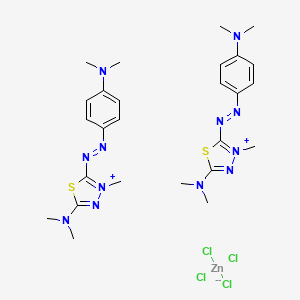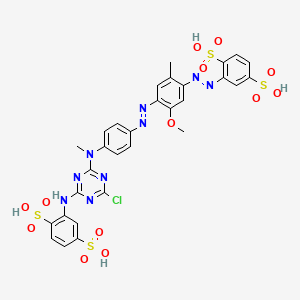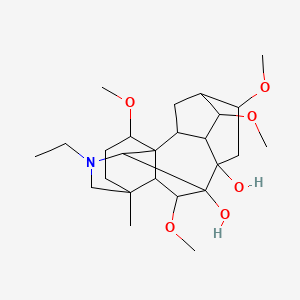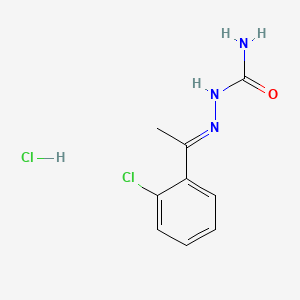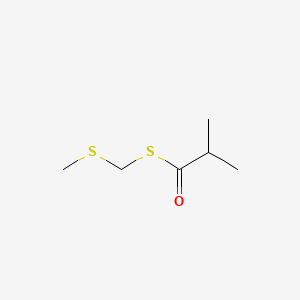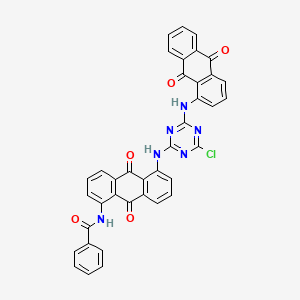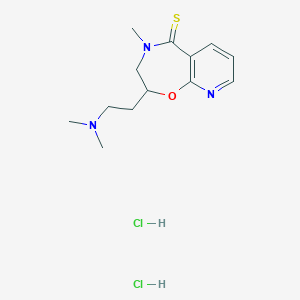
Rocastine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rocastine dihydrochloride is a rapid-acting, nonsedating antihistamine. It is known for its effectiveness in treating allergic reactions without causing sedation, making it a valuable compound in the field of allergy treatment .
Méthodes De Préparation
The synthesis of rocastine dihydrochloride involves several steps. One common method includes the reaction of 2-[2-(dimethylamino)ethyl]-2,3-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(4H)-thione with hydrochloric acid to form the dihydrochloride salt . Industrial production methods often involve solvent evaporation techniques to ensure the purity and stability of the compound .
Analyse Des Réactions Chimiques
Rocastine dihydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly documented.
Substitution: this compound can undergo substitution reactions, particularly involving its dimethylamino group.
Common reagents used in these reactions include DDQ for oxidation and various acids for substitution reactions. The major products formed depend on the specific reaction conditions but often include modified antihistamine derivatives .
Applications De Recherche Scientifique
Rocastine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying antihistamine activity and receptor binding.
Biology: Research involving this compound focuses on its effects on histamine receptors and its potential in treating allergic reactions.
Mécanisme D'action
Rocastine dihydrochloride exerts its effects by selectively binding to histamine H1 receptors. This binding prevents histamine from attaching to these receptors, thereby inhibiting the allergic response. The compound does not exhibit significant binding to H2, anticholinergic, antiserotonergic, or antiadrenergic receptors, which contributes to its nonsedating properties .
Comparaison Avec Des Composés Similaires
Rocastine dihydrochloride is unique among antihistamines due to its rapid onset of action and lack of sedative effects. Similar compounds include:
Terfenadine: Another nonsedating antihistamine, but with a slower onset of action compared to rocastine.
Diphenhydramine: A sedating antihistamine with a broader receptor binding profile.
Oxatomide: Similar in potency to rocastine but with different receptor binding characteristics.
This compound stands out due to its selective binding to H1 receptors and rapid action, making it a preferred choice for treating allergic reactions without sedation.
Propriétés
Numéro CAS |
109914-03-6 |
|---|---|
Formule moléculaire |
C13H21Cl2N3OS |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione;dihydrochloride |
InChI |
InChI=1S/C13H19N3OS.2ClH/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;;/h4-5,7,10H,6,8-9H2,1-3H3;2*1H |
Clé InChI |
YMPCDUXVFUPMJD-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


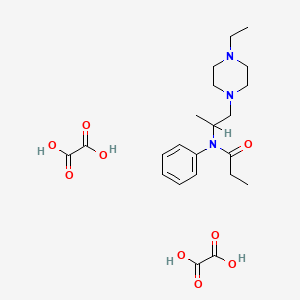
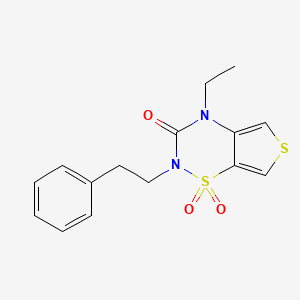
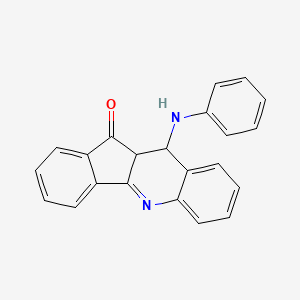
![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)



